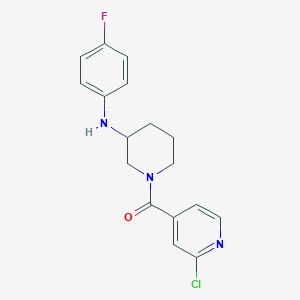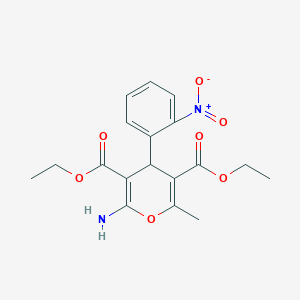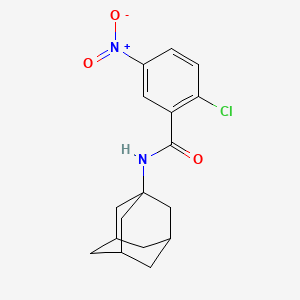
1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as compound 1, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound has a unique chemical structure and mechanism of action that make it a potential candidate for further development in the field of oncology.
Wirkmechanismus
Compound 1 works by inhibiting the activity of a protein called c-Met, which plays a key role in cancer cell growth and survival. By blocking c-Met activity, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 prevents cancer cells from proliferating and promotes their death. This mechanism of action is unique compared to other cancer therapies, making 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 a potential candidate for the development of novel cancer treatments.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. Additionally, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 has been shown to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 in lab experiments is its specificity for c-Met inhibition, which allows for targeted therapy and minimal off-target effects. Additionally, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 has been shown to have minimal toxicity in normal cells, making it a potential candidate for further development as a cancer therapy. However, one limitation of using 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 in lab experiments is its limited solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 as a cancer therapy. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosing and scheduling of 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 in combination with other chemotherapeutic agents. Finally, the development of biomarkers to predict patient response to 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 could aid in the selection of patients for clinical trials and improve patient outcomes.
Synthesemethoden
The synthesis of 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 involves several steps, including the reaction of 2-chloronicotinic acid with thionyl chloride to produce 2-chloronicotinoyl chloride. This intermediate is then reacted with 4-fluoroaniline and piperidine to yield the final product, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1. The synthesis of this 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine has been optimized to improve its yield and purity, making it a viable option for further research.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other chemotherapeutic agents. Additionally, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 has been shown to have minimal toxicity in normal cells, making it a potential candidate for further development as a cancer therapy.
Eigenschaften
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c18-16-10-12(7-8-20-16)17(23)22-9-1-2-15(11-22)21-14-5-3-13(19)4-6-14/h3-8,10,15,21H,1-2,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTGWFBGOLGYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4882786.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4882794.png)
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B4882802.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4882806.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4882814.png)
![2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid](/img/structure/B4882824.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B4882830.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4882855.png)
![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)


![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[2-(methylthio)-4-pyrimidinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4882892.png)
